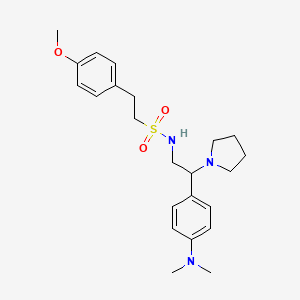

![molecular formula C8H9ClN2 B2757319 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 83939-58-6](/img/structure/B2757319.png)

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine (CMP) is an organic compound found in plants and fungi, as well as in some microorganisms. CMP has been studied extensively in the laboratory due to its potential uses in a variety of applications, including as a pharmaceutical and as a pesticide. CMP has a wide range of biological activities, including antifungal, antiviral, antibacterial, and antiparasitic effects. CMP is also known to have anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Antitumor Activity

One significant application is in the development of antitumor agents. For example, the synthesis of derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, demonstrating significant activity against specific carcinomas in rats (Grivsky et al., 1980).

Nonlinear Optical (NLO) Properties

Derivatives of pyrimidine have also been explored for their potential in nonlinear optics. A study on thiopyrimidine derivatives highlighted their promising applications in medicine and NLO fields, with specific derivatives showing considerably larger NLO properties compared to standard molecules, indicating their potential for optoelectronic applications (Hussain et al., 2020).

Supramolecular Chemistry

The dimerization of ureidopyrimidones through quadruple hydrogen bonding represents an application in supramolecular chemistry. This property allows for the formation of robust supramolecular structures, which are of great interest for the development of novel materials and molecular recognition processes (Beijer et al., 1998).

Synthesis of Biologically Active Compounds

The title compound and its derivatives serve as important intermediates in the synthesis of biologically active heterocyclic compounds, with applications ranging from antimicrobial to potential antiviral activities. For instance, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has been characterized and explored for its interaction with DNA, suggesting a groove mode of binding (Zhang et al., 2013).

properties

IUPAC Name |

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRJKOKVCELFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

![tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2757241.png)

![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2757247.png)

![6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2757248.png)

![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)

![2-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2757250.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2757251.png)